molecular formula C9H16OSi B128551 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone CAS No. 143370-56-3

1-(2-Trimethylsilylcyclobuten-1-yl)ethanone

Cat. No. B128551
M. Wt: 168.31 g/mol
InChI Key: GIEVYCDCOSWCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a cyclobutene derivative that has a trimethylsilyl group attached to it, which gives it a high degree of stability and reactivity.

Mechanism Of Action

The mechanism of action of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is not well understood, but it is believed to act as a nucleophile in chemical reactions. The trimethylsilyl group attached to the cyclobutene ring provides a high degree of stability and reactivity, which allows the compound to undergo a variety of chemical reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone in lab experiments include its high degree of stability and reactivity, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has low toxicity and is easy to handle in the lab. The limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the study of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as polymers or nanoparticles. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.

Synthesis Methods

The synthesis of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts type mechanism, where the trimethylsilyl chloride acts as an electrophile and the cyclobutene acts as a nucleophile. The resulting compound is then purified using standard organic chemistry techniques, such as column chromatography or recrystallization.

Scientific Research Applications

1-(2-Trimethylsilylcyclobuten-1-yl)ethanone has been studied extensively in the field of organic chemistry due to its unique chemical properties. This compound can undergo a variety of chemical reactions, such as Diels-Alder reactions, Michael additions, and Wittig reactions, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has been used as a precursor for the synthesis of natural products, such as the sesquiterpene (-)-cubenol.

properties

CAS RN

143370-56-3

Product Name

1-(2-Trimethylsilylcyclobuten-1-yl)ethanone

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

1-(2-trimethylsilylcyclobuten-1-yl)ethanone

InChI

InChI=1S/C9H16OSi/c1-7(10)8-5-6-9(8)11(2,3)4/h5-6H2,1-4H3

InChI Key

GIEVYCDCOSWCGL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(CC1)[Si](C)(C)C

Canonical SMILES

CC(=O)C1=C(CC1)[Si](C)(C)C

synonyms

Ethanone, 1-[2-(trimethylsilyl)-1-cyclobuten-1-yl]- (9CI)

Origin of Product

United States

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